molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine

Cat. No. B7512542
M. Wt: 250.36 g/mol
InChI Key: VYCPPHAQUFOMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine, also known as Pimozide, is a chemical compound that belongs to the class of antipsychotic drugs. It is primarily used for the treatment of schizophrenia and other psychotic disorders. Pimozide works by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis.

Mechanism of Action

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. In individuals with psychotic disorders, there is an overactivity of dopamine in certain areas of the brain, which can lead to the symptoms of psychosis. By blocking the dopamine receptors, this compound helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which helps to reduce the symptoms of psychosis. This compound also affects the levels of other neurotransmitters such as serotonin and norepinephrine. It has been found to have a sedative effect, which can help individuals with psychotic disorders to sleep better.

Advantages and Limitations for Lab Experiments

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its effectiveness in treating psychotic disorders. It is also readily available and can be synthesized with relative ease. However, there are also limitations to the use of this compound in lab experiments. It is a potent compound that can have toxic effects if not handled properly. It also has a long half-life, which can make it difficult to control the dosage.

Future Directions

There are several future directions for the research on 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine. One direction is to investigate its potential use in treating other neurological conditions such as Tourette's syndrome and obsessive-compulsive disorder. Another direction is to investigate the long-term effects of this compound use on individuals with psychotic disorders. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on neurotransmitters other than dopamine.

Synthesis Methods

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can be synthesized by reacting 1-methyl-4-piperidone with 2-(methylsulfanyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its effectiveness in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other neurological conditions such as Tourette's syndrome, obsessive-compulsive disorder, and bipolar disorder. This compound has been found to be effective in reducing the symptoms of these disorders in clinical trials.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPPHAQUFOMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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